molecular formula C19H33ClN2O2 B4405224 1-[4-(3-Butoxyphenoxy)butyl]-4-methylpiperazine;hydrochloride

1-[4-(3-Butoxyphenoxy)butyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4405224
M. Wt: 356.9 g/mol
InChI Key: UOOKIGKDGBGZNP-UHFFFAOYSA-N
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Description

1-[4-(3-Butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride is a chemical compound with the molecular formula C19H33ClN2O2. It is known for its unique structure, which includes a piperazine ring substituted with a butoxyphenoxy group and a butyl chain.

Preparation Methods

The synthesis of 1-[4-(3-Butoxyphenoxy)butyl]-4-methylpiperazine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the butoxyphenoxy intermediate: This step involves the reaction of 3-butoxyphenol with an appropriate halogenated butyl compound under basic conditions to form the butoxyphenoxy intermediate.

    Coupling with piperazine: The butoxyphenoxy intermediate is then reacted with 4-methylpiperazine under suitable conditions to form the desired product.

    Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

1-[4-(3-Butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the butyl chain, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-[4-(3-Butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-[4-(3-Butoxyphenoxy)butyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[4-(3-Butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride can be compared with other similar compounds, such as:

    1-[4-(3-Butoxyphenoxy)butyl]piperazine hydrochloride: Lacks the methyl group on the piperazine ring.

    1-[4-(3-Butoxyphenoxy)butyl]-4-ethylpiperazine hydrochloride: Contains an ethyl group instead of a methyl group on the piperazine ring.

Properties

IUPAC Name

1-[4-(3-butoxyphenoxy)butyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2.ClH/c1-3-4-15-22-18-8-7-9-19(17-18)23-16-6-5-10-21-13-11-20(2)12-14-21;/h7-9,17H,3-6,10-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOKIGKDGBGZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC=C1)OCCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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